(+)-3-Carene vs α-Pinene vs β-Pinene: Quantitative Beetle Attraction Ranking in Field Assays
In US Pacific Northwest ponderosa pine forests, the primary attraction order for red turpentine beetle (Dendroctonus valens) is (−)-β-pinene+ethanol > (+)-3-carene+ethanol > (+)-α-pinene+ethanol [1]. Hydrogenation experiments demonstrated that the 3,6-carbon bicyclic ring system (carane-type) provides stronger beetle attraction than the 4,6-carbon bicyclic ring system (pinane-type), providing the structural basis for stronger (+)-3-carene attraction over (+)-α-pinene [2].
| Evidence Dimension | Field attraction strength (kairomone activity) with ethanol |
|---|---|
| Target Compound Data | (+)-3-carene+ethanol: intermediate attraction strength |
| Comparator Or Baseline | (−)-β-pinene+ethanol: highest attraction; (+)-α-pinene+ethanol: lowest attraction |
| Quantified Difference | Attraction order: (−)-β-pinene+ethanol > (+)-3-carene+ethanol > (+)-α-pinene+ethanol |
| Conditions | Field trapping assays, Dendroctonus valens (red turpentine beetle), Pacific Northwest ponderosa pine forests |
Why This Matters
For procurement in semiochemical-based pest monitoring, (+)-3-carene provides intermediate attraction strength distinct from both α- and β-pinene, enabling precise formulation of species-specific lures where over-attraction (β-pinene) or under-attraction (α-pinene) may be suboptimal.
- [1] Kelsey RG, Westlind DJ. Key structural features in cis-carane, (+)-3-carene, cis-pinane, (+)-α-pinene, and (−)-β-pinene influencing red turpentine beetle primary attraction when released with ethanol. Agricultural and Forest Entomology. 2021;23:243-249. View Source
- [2] Kelsey RG, Westlind DJ. Key structural features in cis-carane, (+)-3-carene, cis-pinane, (+)-α-pinene, and (−)-β-pinene influencing red turpentine beetle primary attraction when released with ethanol. Agricultural and Forest Entomology. 2021;23:243-249. View Source
